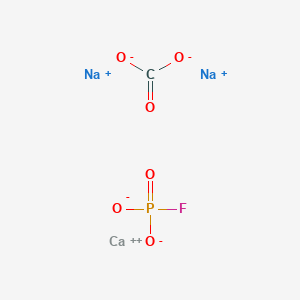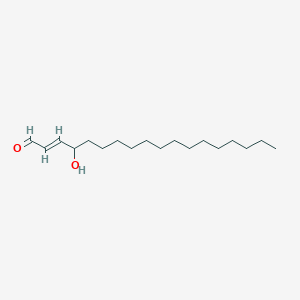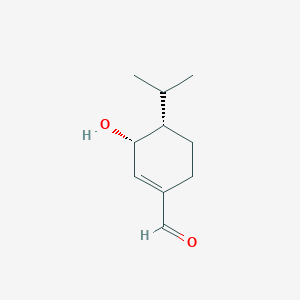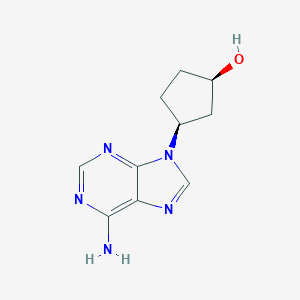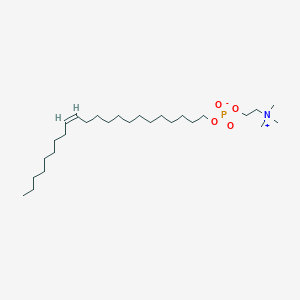
Erucylphosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erucylphosphocholine (ErPC) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ErPC belongs to the class of alkylphosphocholines, which are analogs of the naturally occurring phospholipids. ErPC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties, making it a promising compound for scientific research.
Mecanismo De Acción
The mechanism of action of Erucylphosphocholine is not completely understood. However, it has been proposed that Erucylphosphocholine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Erucylphosphocholine has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response. Furthermore, Erucylphosphocholine has been shown to disrupt the cell membrane of parasites, leading to their death.
Biochemical and Physiological Effects:
Erucylphosphocholine has been shown to affect various biochemical and physiological processes. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. Erucylphosphocholine has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, Erucylphosphocholine has been shown to inhibit the growth of parasites by disrupting their cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Erucylphosphocholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Erucylphosphocholine has also been shown to exhibit activity against a wide range of diseases, making it a versatile compound for scientific research. However, Erucylphosphocholine has some limitations as well. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, Erucylphosphocholine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on Erucylphosphocholine. Firstly, further studies are needed to elucidate the mechanism of action of Erucylphosphocholine. Secondly, more studies are needed to determine the safety and efficacy of Erucylphosphocholine in human clinical trials. Thirdly, Erucylphosphocholine can be modified to improve its potency and selectivity towards specific diseases. Finally, Erucylphosphocholine can be studied for its potential applications in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
Erucylphosphocholine is a promising compound for scientific research due to its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties. Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. However, its mechanism of action is not completely understood, and its safety and efficacy in human clinical trials are still unknown. Further research is needed to elucidate the mechanism of action of Erucylphosphocholine and determine its potential applications in other diseases.
Métodos De Síntesis
Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a high temperature. The resulting product is purified through a series of extraction and chromatography steps to obtain pure Erucylphosphocholine.
Aplicaciones Científicas De Investigación
Erucylphosphocholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Erucylphosphocholine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, Erucylphosphocholine has been studied for its anti-parasitic properties and has been shown to inhibit the growth of parasites such as Trypanosoma cruzi and Leishmania donovani.
Propiedades
Número CAS |
143317-74-2 |
|---|---|
Nombre del producto |
Erucylphosphocholine |
Fórmula molecular |
C27H56NO4P |
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
[(Z)-docos-13-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-31-33(29,30)32-27-25-28(2,3)4/h12-13H,5-11,14-27H2,1-4H3/b13-12- |
Clave InChI |
KCRSJPCXPQESIU-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Sinónimos |
EPC erucylphosphocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
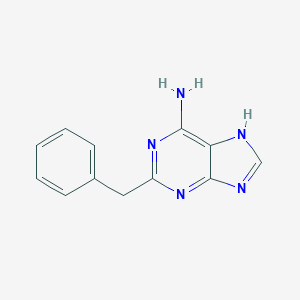

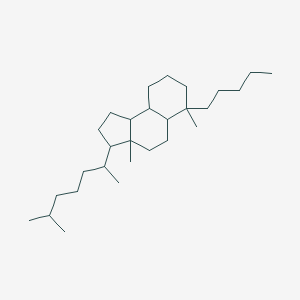
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
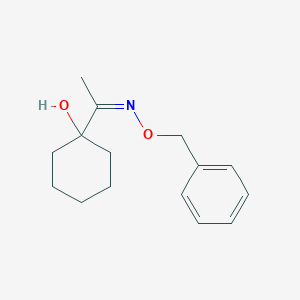
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
